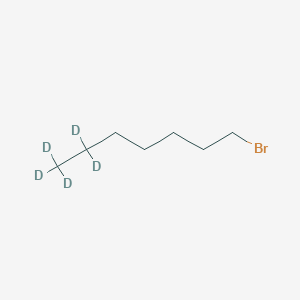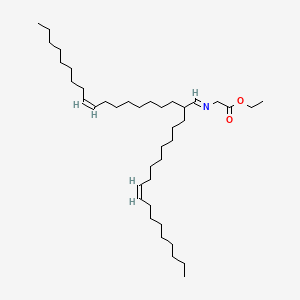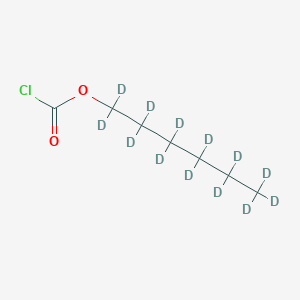![molecular formula C12H17N5O4 B12398858 (2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12398858.png)
(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol is a complex organic compound that belongs to the class of nucleosides This compound is structurally characterized by a purine base attached to a sugar moiety, which is a common feature in many biologically significant molecules such as nucleotides and nucleic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with other nitrogen-containing compounds.
Attachment of the Sugar Moiety: The sugar moiety is introduced through glycosylation reactions, where the purine base is reacted with a protected sugar derivative under acidic or basic conditions.
Deprotection and Functional Group Modification: The final steps involve deprotection of the sugar moiety and introduction of the hydroxymethyl and methylamino groups through selective chemical reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The purine base can undergo reduction reactions to form dihydropurine derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted purine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives (aldehydes and acids), reduced derivatives (dihydropurines), and various substituted purine derivatives.
科学的研究の応用
(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs and as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its role in DNA and RNA synthesis and its potential as a biochemical probe.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research, due to its ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of novel pharmaceuticals and as a precursor for the synthesis of other biologically active molecules.
作用機序
The mechanism of action of (2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base but different sugar moiety.
2’-Deoxyadenosine: A nucleoside analog with a deoxyribose sugar instead of the oxolane ring.
Vidarabine: An antiviral nucleoside analog with a similar structure but different functional groups.
Uniqueness
(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol is unique due to its specific stereochemistry and the presence of both hydroxymethyl and methylamino groups. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and therapeutic applications.
特性
分子式 |
C12H17N5O4 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC名 |
(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4/c1-12(3-18)8(20)7(19)11(21-12)17-5-16-6-9(13-2)14-4-15-10(6)17/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,13,14,15)/t7-,8?,11+,12+/m0/s1 |
InChIキー |
MENGSHYAALOLNT-IWGDBUMESA-N |
異性体SMILES |
C[C@]1(C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NC)O)O)CO |
正規SMILES |
CC1(C(C(C(O1)N2C=NC3=C(N=CN=C32)NC)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








pyrimidine-2,4-dione](/img/structure/B12398814.png)






![(6E)-2-methoxy-6-[[[5-sulfanylidene-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12398860.png)
